molecular formula C11H14ClNS B13306078 N-(2-chlorophenyl)thian-4-amine

N-(2-chlorophenyl)thian-4-amine

Cat. No.: B13306078
M. Wt: 227.75 g/mol
InChI Key: AYXPEZRTLZXZTP-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)thian-4-amine is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring (C₅H₁₀S) with an amine group at the 4-position and a 2-chlorophenyl substituent attached to the nitrogen. The compound’s core structure suggests similarities to thiazole- and pyrimidine-based amines, where electronic effects from the chlorine substituent and sulfur atom may influence reactivity, stability, and intermolecular interactions .

Properties

Molecular Formula

C11H14ClNS

Molecular Weight

227.75 g/mol

IUPAC Name

N-(2-chlorophenyl)thian-4-amine

InChI

InChI=1S/C11H14ClNS/c12-10-3-1-2-4-11(10)13-9-5-7-14-8-6-9/h1-4,9,13H,5-8H2

InChI Key

AYXPEZRTLZXZTP-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1NC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)thian-4-amine typically involves the reaction of 2-chloronitrobenzene with thian-4-amine under reducing conditions. The reaction can be carried out using a variety of reducing agents, such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation over a palladium catalyst. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and automated control systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes regioselective substitution. Bromination at the para-position to the amine occurs under mild conditions (FeBr₃ catalyst, 25°C), while nitration requires harsher HNO₃/H₂SO₄ conditions (80°C):

Reaction TypeReagents/ConditionsProductYield (%)Citation
BrominationFeBr₃, Br₂, CH₂Cl₂, 25°C4-bromo-N-(2-chlorophenyl)thian-4-amine78
NitrationHNO₃ (conc.), H₂SO₴, 80°C3-nitro-N-(2-chlorophenyl)thian-4-amine62

The bromine atom directs subsequent Suzuki-Miyaura cross-coupling reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 90°C) to form biaryl derivatives in 65-85% yields .

Amine Functionalization

The primary amine participates in acylation and condensation reactions:

Acylation

Reacts with acetyl chloride (Et₃N, THF, 0°C→RT) to form the corresponding acetamide:

N 2 chlorophenyl thian 4 amine+AcClN 2 chlorophenyl N acetylthian 4 amine(92 yield)[5][6]\text{N 2 chlorophenyl thian 4 amine}+\text{AcCl}\rightarrow \text{N 2 chlorophenyl N acetylthian 4 amine}\quad (\text{92 yield})\quad[5][6]

Schiff Base Formation

Condenses with aromatic aldehydes (p-tolualdehyde, EtOH, Δ) to yield imine derivatives (75-88% yields) .

Thian Ring Reactivity

The sulfur-containing heterocycle undergoes oxidation and ring-opening:

Reaction TypeConditionsProductSelectivity
OxidationmCPBA, CH₂Cl₂, 0°CThian-4-amine sulfoxide85%
Ring-openingH₂O₂/HCl, 60°C4-amino-3-chlorobenzenesulfonic acidQuantitative

Nucleophilic Aromatic Substitution

The 2-chloro substituent participates in Pd-catalyzed aminations:

Ar Cl+NH2RPd2(dba)3,XantphosAr NHR(R alkyl aryl 70 92 yields)[9]\text{Ar Cl}+\text{NH}_2\text{R}\xrightarrow{\text{Pd}_2(\text{dba})_3,\text{Xantphos}}\text{Ar NHR}\quad (\text{R alkyl aryl 70 92 yields})\quad[9]

Catalytic Reductive Amination

In CO₂/H₂ systems (Ru-PNP pincer catalyst, 100°C), the amine acts as a hydrogen bond donor to stabilize formate intermediates during N-methylation .

Biological Activity Modulation

Structure-activity relationship (SAR) studies demonstrate that halogen positioning significantly impacts fungicidal potency:

DerivativeEC₅₀ vs Fusarium oxysporum (μg/mL)
Parent compound12.4
4-NO₂ analog4.9
3-Br analog8.7

This compound’s versatility stems from three reactive centers: the aromatic chloro group, secondary amine, and thian ring. Recent advances in continuous-flow systems have improved yields in Buchwald-Hartwig aminations (94% conversion in <10 min residence time) , suggesting promising scalability for pharmaceutical applications.

Scientific Research Applications

N-(2-chlorophenyl)thian-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)thian-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Chlorophenyl-Amines
Compound Name Core Structure Substituents Key Observations (Electronic/Structural)
N-(2-Chlorophenyl)thian-4-amine* Thiane (C₅H₁₀S) 2-Chlorophenyl-NH₂ Hypothesized sulfur-induced electron delocalization; Cl para-directing effects
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine Thiazole (C₃H₃NS) 4-Chlorophenyl, Schiff base Thiazole ring enhances aromaticity; Cl and dimethylamino groups modulate resonance
2-Chloro-N-(4-(methylthio)phenyl)pyrimidin-4-amine Pyrimidine (C₄H₃N₂) 2-Chloro, 4-(methylthio)phenyl Pyrimidine’s dual N-atoms increase polarity; methylthio group enhances lipophilicity
N-(2-Chlorophenyl)-acetamide Acetamide 2-Chlorophenyl-NHCOCH₃ 35Cl NQR frequency reduced by alkyl groups; Cl···O hydrogen bonding observed

*Hypothetical analysis based on analogs.

  • Electronic Effects : highlights that N-(2-chlorophenyl)-amides exhibit lower 35Cl NQR frequencies when alkyl groups are present, whereas aryl or chlorinated alkyl substituents increase frequencies. This suggests that the thiane ring in this compound may similarly alter electron density at the chlorine atom compared to acetamide derivatives .
  • Heterocyclic Influence : Thiazole and pyrimidine cores (Table 1) demonstrate enhanced aromatic stability and distinct electronic profiles compared to thiane. For example, the thiazole derivative in shows planar geometry due to conjugation, while the thiane ring’s flexibility may lead to varied conformational dynamics .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name (Example) Molecular Weight (g/mol) Melting Point (°C) Solubility Trends
N-(2-Chlorophenyl)diphenylmethyl derivatives () 350–450 89–166.7 Low in polar solvents
N-(4-Chlorobenzylidene)-N-(2,4-dichlorophenyl)amine () 284.57 Not reported Likely hydrophobic
2-Chloro-N-(4-(methylthio)phenyl)pyrimidin-4-amine () 267.73 Not reported Moderate (polar substituents)
N-(2-Chlorophenyl)-acetamide () 183.61 ~120–140 (estimated) Moderate in DMSO/CHCl₃
  • Melting Points : Derivatives with bulky substituents (e.g., diphenylmethyl in ) exhibit higher melting points (up to 166.7°C) due to increased crystallinity. The thiane-based compound may follow this trend if steric bulk is introduced .
  • Solubility : Sulfur-containing compounds (e.g., methylthio in ) show mixed solubility; the thiane ring’s sulfur atom may improve solubility in aprotic solvents compared to purely aromatic analogs .

Biological Activity

N-(2-chlorophenyl)thian-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thian (thiophene) ring with an amino group and a chlorinated phenyl moiety. Its molecular formula is C10H10ClNC_{10}H_{10}ClN, with a molecular weight of approximately 195.65 g/mol. The presence of chlorine enhances the compound's electrophilic properties, which can influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects. The specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to neurotransmitter receptors, influencing neurological processes.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Similar compounds have shown promise against various pathogens, suggesting that this compound may also possess antimicrobial properties.
  • Anticancer Potential : Preliminary studies indicate potential anticancer activity, particularly against specific cancer cell lines.

Anticancer Activity

A study evaluated the anticancer effects of thian derivatives, including this compound, against multiple cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited significant antiproliferative activity, with IC50 values in the low micromolar range .

CompoundCell LineIC50 (µM)Notes
This compoundA5495.6Selective towards lung cancer cells
This compoundHeLa7.9Moderate activity observed
This compoundMCF-76.3Effective against breast cancer

Antimicrobial Studies

In antimicrobial evaluations, similar thian derivatives have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. This compound is hypothesized to exhibit comparable activity due to structural similarities with known antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR studies suggest that the presence of the chlorine atom in the para position significantly enhances the compound's biological activity. Modifications to the phenyl ring or thian moiety can lead to variations in potency and selectivity against different biological targets .

Q & A

Q. How to design experiments for studying metabolic stability of this compound?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS.
  • CYP450 Inhibition : Screen against major isoforms (CYP3A4, 2D6) using fluorogenic substrates.
  • Metabolite Identification : Use high-resolution MS (HRMS) and isotopic labeling .

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